7-EPI-10-OXO-DOCETAXEL
CAS No.: 162784-72-7
Cat. No.: VC21348787
Molecular Formula: C43H51NO14
Molecular Weight: 805.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 162784-72-7 |
---|---|
Molecular Formula | C43H51NO14 |
Molecular Weight | 805.9 g/mol |
IUPAC Name | [(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1 |
Standard InChI Key | ZOLQDWANVNOXBK-JSBGVCCUSA-N |
Isomeric SMILES | CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
SMILES | CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Canonical SMILES | CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Appearance | Pale Yellow Solid |
Melting Point | >170°C |
7-Epi-10-oxo-docetaxel is formally identified in chemical databases and regulatory frameworks through several standardized parameters. This compound serves as a reference standard in pharmaceutical quality control and is subject to specific identification requirements.
Identification Parameters
The compound is uniquely identified through multiple standardized parameters that enable unambiguous recognition across scientific and regulatory contexts. The primary identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters of 7-Epi-10-oxo-docetaxel
Parameter | Value |
---|---|
CAS Registry Number | 162784-72-7 |
Molecular Formula | C43H51NO14 |
Molecular Weight | 805.86 g/mol |
FDA UNII | 23YRN771SO |
MDL Number | MFCD15071207 |
CBNumber | CB61565131 |
This impurity is recognized by several synonyms in scientific literature and chemical databases, including Docetaxel EP Impurity D, 4-Epi-6-oxodocetaxel, 10-OXO-7-epi-Docetaxel, 7-Epi-10-O-docetaxel, 10-Deoxy-10-Oxo-7-Epi-Oocetaxel, and 7-Table-10 Carbonyldocetaxel . The variety of nomenclature reflects its importance in different contexts of pharmaceutical analysis and quality control.
Physicochemical Properties
The physicochemical properties of 7-Epi-10-oxo-docetaxel are critical for understanding its behavior in various environments, including biological systems, formulation processes, and analytical procedures. Table 2 presents these key properties.
Table 2: Physicochemical Properties of 7-Epi-10-oxo-docetaxel
Property | Value |
---|---|
Physical State | Solid |
Color | Pale Yellow to Light Yellow |
Melting Point | >170°C (with decomposition) |
Boiling Point | 887.3±65.0 °C (Predicted) |
Density | 1.37±0.1 g/cm³ (at 20°C, 760 Torr) |
pKa | 11.19±0.46 (Predicted) |
Solubility | Slightly soluble in Chloroform and Methanol |
Recommended Storage | Refrigerated conditions |
These properties highlight the compound's thermal instability, as evidenced by decomposition at temperatures above 170°C, and its limited solubility in common organic solvents . The yellow coloration is characteristic and helps in visual identification during purification processes. The high melting and boiling points reflect the complex molecular structure with multiple functional groups contributing to intermolecular interactions.
Structural Characteristics
The structural characteristics of 7-Epi-10-oxo-docetaxel directly influence its chemical reactivity, stability, and analytical detection methods. Understanding these features is essential for developing effective analytical methodologies and degradation pathway studies.
Molecular Structure
7-Epi-10-oxo-docetaxel is structurally derived from docetaxel with two key modifications: epimerization at the C-7 position and oxidation at the C-10 position. The full chemical name according to systematic nomenclature is [(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl] benzoate . This complex structure contains multiple functional groups including esters, alcohols, amides, and a complex ring system derived from the taxane skeleton.
Structural Relationship to Docetaxel
As a structural analog of docetaxel, 7-Epi-10-oxo-docetaxel shares the same complex taxane skeleton but differs in stereochemistry and oxidation state at specific positions. The epimerization at C-7 represents a change in stereochemical configuration that potentially affects the three-dimensional arrangement of functional groups responsible for biological activity. The oxidation at C-10 introduces a carbonyl functionality that changes both the electronic and hydrogen-bonding properties in that region of the molecule.
These structural modifications significantly impact the compound's chromatographic behavior, resulting in a relative retention time (RRT) of 1.45 when analyzed by HPLC methods designed for docetaxel impurity profiling . This distinctive chromatographic behavior facilitates its identification in complex mixtures during quality control testing of docetaxel formulations.
Analytical Detection and Identification
Accurate detection and quantification of 7-Epi-10-oxo-docetaxel in pharmaceutical formulations and biological samples require sophisticated analytical methodologies. These techniques are essential for ensuring the quality, safety, and efficacy of docetaxel-based medications.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for detecting and quantifying 7-Epi-10-oxo-docetaxel in complex mixtures. The compound exhibits a characteristic relative retention time (RRT) of 1.45 when analyzed using standard docetaxel impurity profiling methods . This distinctive chromatographic behavior allows for reliable identification even in the presence of other docetaxel-related compounds.
The chromatographic separation of 7-Epi-10-oxo-docetaxel from docetaxel and other related impurities requires careful optimization of mobile phase composition, stationary phase selection, and elution conditions. The structural differences, particularly the oxidation at C-10, contribute to altered interactions with the stationary phase, resulting in the specific retention behavior that enables unambiguous identification.
Mass Spectrometric Identification
Mass spectrometry provides complementary identification capabilities through characteristic fragmentation patterns and molecular weight determination. 7-Epi-10-oxo-docetaxel exhibits a characteristic mass-to-charge ratio (m/z) of 851 [M + FA – H]- when analyzed using liquid chromatography-mass spectrometry (LC-MS) with formic acid as an additive in negative ionization mode . This molecular weight information, combined with fragmentation pattern analysis, enables unequivocal confirmation of identity.
The mass spectrometric behavior reflects the molecular structure, with fragmentation patterns corresponding to cleavages at specific bonds within the molecule. The oxidation at C-10 results in diagnostic fragment ions that differentiate this impurity from other docetaxel-related compounds with similar molecular weights but different structures.
Formation and Degradation Pathways
The presence of 7-Epi-10-oxo-docetaxel in docetaxel formulations primarily results from chemical degradation processes. Understanding these pathways is crucial for developing stable formulations and appropriate shelf-life determinations.
Formation Mechanisms
Research findings indicate that 7-Epi-10-oxo-docetaxel forms predominantly under basic degradation conditions when docetaxel or docetaxel prodrugs are exposed to alkaline environments. The formation appears to follow a two-step process involving epimerization at the C-7 position followed by oxidation at the C-10 position, although the exact sequence may vary depending on specific conditions .
The epimerization at C-7 is a known degradation pathway for docetaxel and likely involves keto-enol tautomerism that enables stereochemical inversion. The oxidation at C-10 may proceed through various mechanisms, potentially involving atmospheric oxygen or other oxidizing agents present in the formulation. The combined effect results in the formation of this specific impurity with altered physicochemical properties.
Manufacturer/Supplier | Product Number | Packaging Size | Price (USD) |
---|---|---|---|
TRC | E588610 | 10 mg | $1,185 |
Biosynth Carbosynth | ID63751 | 1 mg | $300 |
Biosynth Carbosynth | ID63751 | 2 mg | $520 |
Biosynth Carbosynth | ID63751 | 10 mg | $1,450 |
ChemScene | CS-3193 | 1 mg | $864 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume